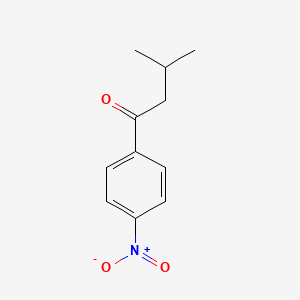

3-Methyl-1-(4-nitrophenyl)butan-1-one

描述

3-Methyl-1-(4-nitrophenyl)butan-1-one is a substituted aromatic ketone characterized by a butanone backbone with a methyl group at the 3-position and a 4-nitrophenyl substituent at the 1-position. The nitro group at the para position of the phenyl ring imparts significant electron-withdrawing effects, influencing the compound’s electronic structure, reactivity, and physicochemical properties. Its crystallographic and spectroscopic properties are often analyzed using tools like SHELXL for refinement and ORTEP-3 for graphical representation of molecular geometry .

属性

IUPAC Name |

3-methyl-1-(4-nitrophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(2)7-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIHBNJZQHOZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(4-nitrophenyl)butan-1-one typically involves the reaction of 3-methyl-2-butanone with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions: 3-Methyl-1-(4-nitrophenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-Methyl-1-(4-nitrophenyl)butan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Methyl-1-(4-nitrophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

The structural and functional attributes of 3-Methyl-1-(4-nitrophenyl)butan-1-one can be contextualized against related aryl-substituted ketones and esters. Below is a comparative analysis based on substituent effects, reactivity, and applications:

Structural Analogues with Aromatic Substitutents

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The nitro group in this compound reduces electron density at the aromatic ring compared to methoxy or hydroxy substituents, altering its reactivity in electrophilic substitution reactions. For example, nitrophenyl derivatives are less reactive toward Friedel-Crafts alkylation than methoxyphenyl analogues .

- Solubility and Stability : The nitro group increases hydrophobicity and thermal stability but reduces solubility in polar solvents relative to hydroxy-substituted counterparts like 1-(2-Hydroxyphenyl)-3-methylbutan-1-one .

Reactivity in Reduction and Condensation Reactions

- Reduction : The nitro group in this compound can be selectively reduced to an amine using catalysts like Pd/C or Raney nickel, a pathway less applicable to methoxy- or methyl-substituted analogues.

- Ketone Reactivity : The carbonyl group participates in nucleophilic additions (e.g., Grignard reactions) with rates comparable to other aryl ketones but slower than aliphatic ketones due to conjugation with the aromatic ring.

Spectroscopic and Crystallographic Data

- IR Spectroscopy : The carbonyl stretch (C=O) for this compound appears at ~1680 cm⁻¹, shifted to higher wavenumbers compared to 1-(2-Hydroxyphenyl)-3-methylbutan-1-one (~1660 cm⁻¹) due to nitro group-induced conjugation .

- Crystallography : Molecular geometry analysis using SHELX and WinGX reveals planar nitro groups and dihedral angles between the phenyl ring and ketone moiety, critical for understanding packing efficiency in solid-state applications.

生物活性

3-Methyl-1-(4-nitrophenyl)butan-1-one, an aryl alkyl ketone, has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 207.23 g/mol

The compound features a butan-1-one backbone with a methyl group at the third carbon and a 4-nitrophenyl group attached to the first carbon. The presence of the nitro group (NO) significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound has also been studied for its anticancer properties. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated significant dose-dependent inhibition of cell proliferation.

Table 2: Cytotoxicity Results

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism: The nitro group undergoes reduction within bacterial cells, leading to the formation of reactive intermediates that disrupt cellular processes.

- Anticancer Mechanism: The compound promotes apoptosis in cancer cells by activating intrinsic pathways, particularly through mitochondrial dysfunction and subsequent caspase activation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Table 3: Comparison with Similar Compounds

| Compound Name | Key Features |

|---|---|

| 3-Methyl-4-(2-nitrophenyl)butan-2-one | Different position of nitro group |

| 1-(4-Methyl-3-nitrophenyl)butan-1-one | Methyl group at different position |

| 3-Methyl-1-(4-chlorophenyl)butan-1-one | Chlorine atom instead of nitro group |

The unique arrangement of functional groups in this compound contributes to its distinct biological activities compared to these related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。